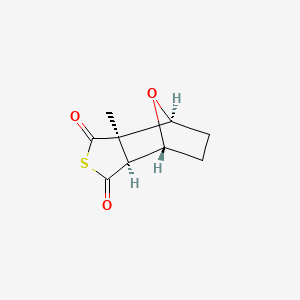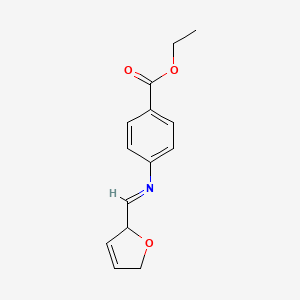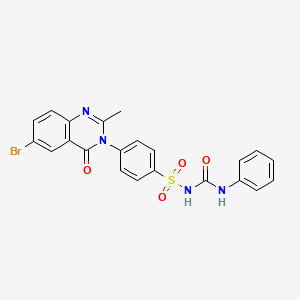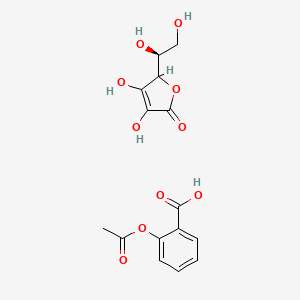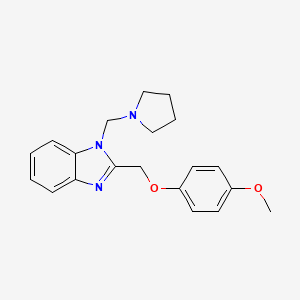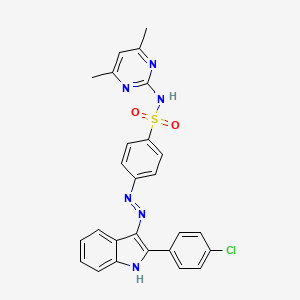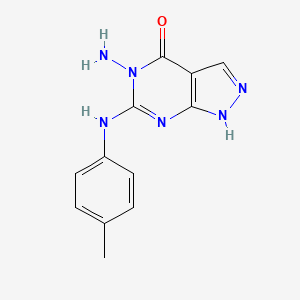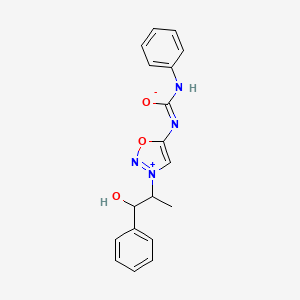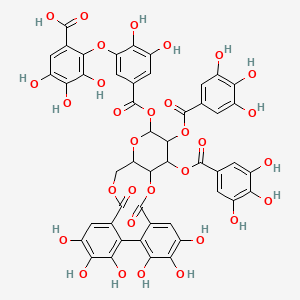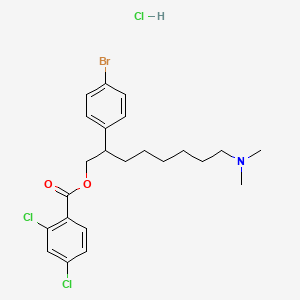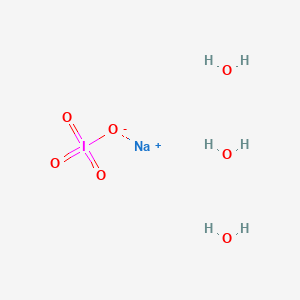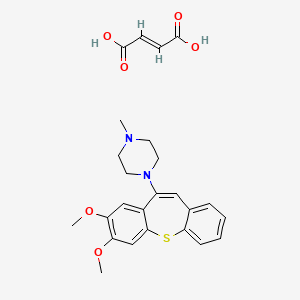![molecular formula C47H57N3O4S2 B12760111 Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl- CAS No. 37478-72-1](/img/structure/B12760111.png)
Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl- is a complex organic compound with a unique structure. It is characterized by multiple tert-butyl groups and a dibenzo-dioxathiadiazacyclododecin core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of this compound involves multiple steps, including the formation of the dibenzo-dioxathiadiazacyclododecin core and subsequent functionalization with tert-butyl groups. The reaction conditions typically require the use of strong bases and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Compared to other similar compounds, Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl- stands out due to its unique structure and functional groups. Similar compounds include:
- Phenol, 2,4-bis(1,1-dimethylethyl)
- Phenol, 2,4-bis(1,1-dimethylethyl)-, 1-benzoate
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Propiedades
Número CAS |
37478-72-1 |
|---|---|
Fórmula molecular |
C47H57N3O4S2 |
Peso molecular |
792.1 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[3-tert-butyl-2-[(4,14-ditert-butyl-6,12-dimethyl-2,16-dioxa-9-thia-18,20,21-triazatetracyclo[15.3.1.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaen-19-yl)oxy]-5-methylphenyl]sulfanyl-4-methylphenol |
InChI |
InChI=1S/C47H57N3O4S2/c1-25-17-29(44(5,6)7)37(51)33(21-25)55-34-22-26(2)18-30(45(8,9)10)38(34)52-41-48-42-50-43(49-41)54-40-32(47(14,15)16)20-28(4)24-36(40)56-35-23-27(3)19-31(39(35)53-42)46(11,12)13/h17-24,51H,1-16H3 |
Clave InChI |
ZMPFKUCKCYBRBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)SC3=CC(=CC(=C3OC4=NC(=NC(=N4)O2)OC5=C(C=C(C=C5SC6=CC(=CC(=C6O)C(C)(C)C)C)C)C(C)(C)C)C(C)(C)C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


